molecular formula C22H21N3O4 B12591388 3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide CAS No. 356529-20-9

3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide

Cat. No.: B12591388
CAS No.: 356529-20-9
M. Wt: 391.4 g/mol
InChI Key: YBPKTHOZBLKJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with three methoxy groups and a phenyldiazenyl group, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the diazotization of aniline derivatives followed by coupling with 3,4,5-trimethoxybenzoic acid. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and recrystallization, is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
  • 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide

Uniqueness

What sets 3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

356529-20-9

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(4-phenyldiazenylphenyl)benzamide

InChI

InChI=1S/C22H21N3O4/c1-27-19-13-15(14-20(28-2)21(19)29-3)22(26)23-16-9-11-18(12-10-16)25-24-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,23,26)

InChI Key

YBPKTHOZBLKJRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.